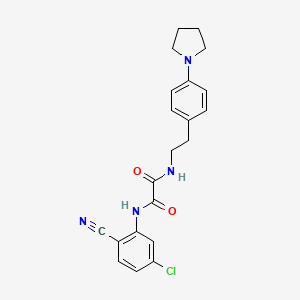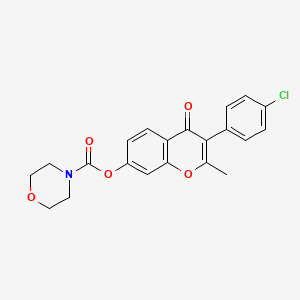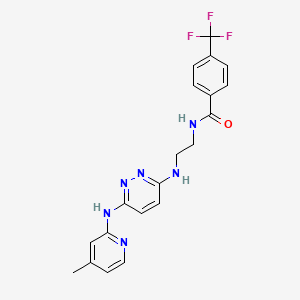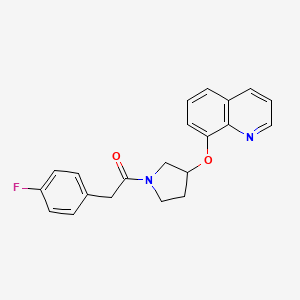
N1-(5-chloro-2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-chloro-2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a chemical compound used in scientific research for its potential therapeutic applications. This compound is also known as CPOP and has been synthesized and studied extensively in recent years.
Wissenschaftliche Forschungsanwendungen
Novel Apoptosis Inducers and Anticancer Agents
Research has led to the identification of novel compounds, including derivatives similar to N1-(5-chloro-2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, as potential apoptosis inducers and anticancer agents. These compounds have shown activity against several breast and colorectal cancer cell lines. The structure-activity relationship (SAR) studies revealed that certain structural modifications could enhance their anticancer properties, with the identification of molecular targets such as TIP47, an IGF II receptor binding protein, suggesting a pathway for their mechanism of action (Han-Zhong Zhang et al., 2005).
Catalysis and Organic Reaction Applications
Complexes formed with similar structural frameworks have been explored as catalysts for organic reactions, including Heck and Suzuki–Miyaura coupling reactions. These complexes have demonstrated high turnover numbers (TONs), indicating their efficiency as catalysts. Their stability under ambient conditions makes them valuable for practical applications in organic synthesis (Pradhumn Singh et al., 2009).
Supramolecular Chemistry
The study of N,N'-bis(4-pyridylmethyl)oxalamide and related compounds has contributed to the understanding of supramolecular networks. These studies showcase how intermolecular hydrogen bonding can be utilized to form extended supramolecular structures. The research in this area highlights the potential of these compounds in designing new materials with specific properties, including the formation of two-dimensional extended networks (Gene-Hsiang Lee, 2010).
Conducting Polymers and Electronic Materials
Derivatives with structural similarities have been synthesized for applications in conducting polymers. These materials, based on pyrrole and similar heterocycles, exhibit low oxidation potentials and high stability in their conducting forms. This research opens avenues for the development of new electronic materials that are stable, conductive, and potentially useful in various electronic applications (G. Sotzing et al., 1996).
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-17-6-5-16(14-23)19(13-17)25-21(28)20(27)24-10-9-15-3-7-18(8-4-15)26-11-1-2-12-26/h3-8,13H,1-2,9-12H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDGKAUAUBYJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate](/img/structure/B2727600.png)


![Methyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate](/img/structure/B2727605.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2727608.png)





![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide](/img/structure/B2727619.png)

